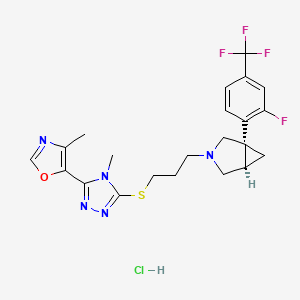

(-)-GSK598809 hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C22H24ClF4N5OS |

|---|---|

分子量 |

518.0 g/mol |

IUPAC名 |

5-[5-[3-[(1S,5R)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexan-3-yl]propylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-4-methyl-1,3-oxazole;hydrochloride |

InChI |

InChI=1S/C22H23F4N5OS.ClH/c1-13-18(32-12-27-13)19-28-29-20(30(19)2)33-7-3-6-31-10-15-9-21(15,11-31)16-5-4-14(8-17(16)23)22(24,25)26;/h4-5,8,12,15H,3,6-7,9-11H2,1-2H3;1H/t15-,21-;/m0./s1 |

InChIキー |

XHSASHVDEMJIMD-NVJCMEIXSA-N |

異性体SMILES |

CC1=C(OC=N1)C2=NN=C(N2C)SCCCN3C[C@@H]4C[C@@]4(C3)C5=C(C=C(C=C5)C(F)(F)F)F.Cl |

正規SMILES |

CC1=C(OC=N1)C2=NN=C(N2C)SCCCN3CC4CC4(C3)C5=C(C=C(C=C5)C(F)(F)F)F.Cl |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (-)-GSK598809 Hydrochloride

This technical guide provides a comprehensive overview of the mechanism of action for (-)-GSK598809 hydrochloride, a selective dopamine D3 receptor antagonist. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and signaling pathways.

Core Mechanism of Action

This compound is a potent and selective antagonist of the dopamine D3 receptor (DRD3). Its primary mechanism involves blocking the binding of the endogenous ligand, dopamine, to the D3 receptor. This action modulates downstream signaling cascades, which are being investigated for their therapeutic potential in substance-related disorders, smoking withdrawal, and eating disorders.[1][2][3] The dopamine D3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the limbic regions of the brain, which are associated with reward and cognition.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters that define the pharmacological profile of (-)-GSK598809.

| Parameter | Value | Receptor/Condition | Species | Source |

| Binding Affinity (Ki) | 6.2 nM | Dopamine D3 Receptor | Not Specified | [1] |

| 740 nM | Dopamine D2 Receptor | Not Specified | [1] | |

| Receptor Occupancy | 72% - 89% | Dopamine D3 Receptor | Human (smokers) | [1][5] |

| Pharmacokinetics (Oral) | Tmax: 15-60 min | Plasma | Dog | [5] |

| Half-life: ~6 hours | Plasma | Dog | [5] |

Signaling Pathways

The dopamine D3 receptor is a member of the D2-like family of dopamine receptors, which couple to the Gi/o class of G proteins. Upon activation by dopamine, the D3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity. As an antagonist, (-)-GSK598809 blocks this signaling cascade.

Caption: Antagonistic action of (-)-GSK598809 at the D3 receptor.

Experimental Protocols and Workflows

In Vivo Hemodynamic Studies in Conscious, Freely-Moving Dogs

This study investigated the interaction between (-)-GSK598809 and cocaine on cardiovascular function.

Experimental Protocol:

-

Subjects: Male beagle dogs.[5]

-

Drug Formulation: (-)-GSK598809 tartrate salt was formulated in a vehicle of 0.5% w/v hydroxypropylmethylcellulose and 0.1% v/v Tween 80, buffered to pH 5. Cocaine hydrochloride was formulated in 0.9% sodium chloride.[5]

-

Dosing Regimen: Animals received either vehicle or (-)-GSK598809 (3 mg/kg or 9 mg/kg) via oral gavage. Forty-five minutes later, corresponding to the Tmax of (-)-GSK598809, they received an intravenous infusion of either vehicle or cocaine (1.7 mg/kg or 5.6 mg/kg).[5]

-

Data Collection: Hemodynamic parameters, including mean arterial blood pressure and heart rate, were continuously monitored using telemetry.[5][6]

-

Data Analysis: The effects of (-)-GSK598809 on cocaine-induced changes in hemodynamic parameters were analyzed using statistical models.[5]

Caption: Workflow for the in vivo hemodynamic study in dogs.

The study found that pretreatment with (-)-GSK598809 significantly potentiated the increase in blood pressure induced by cocaine, raising concerns about its cardiovascular safety in individuals who may use cocaine while on this medication.[5][6]

Human Functional Magnetic Resonance Imaging (fMRI) Studies

These studies aimed to understand the effects of (-)-GSK598809 on neural responses to reward anticipation in individuals with substance dependence.

Experimental Protocol:

-

Study Design: A double-blind, placebo-controlled, crossover design.[4]

-

Participants: Abstinent individuals with alcohol or poly-drug dependence and healthy controls.[4]

-

Task: Participants performed a Monetary Incentive Delay Task (MIDT) during fMRI scanning. In this task, cues signal the potential for monetary gain or no gain, followed by a target stimulus to which the participant must respond to receive the reward.

-

Imaging: Brain activity, specifically the Blood-Oxygen-Level-Dependent (BOLD) signal, was measured.

-

Analysis: The primary outcome was the change in BOLD response in the ventral striatum and other reward-related brain regions during reward anticipation versus neutral anticipation.

References

- 1. GSK-598809 - Wikipedia [en.wikipedia.org]

- 2. GSK-598809 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. medkoo.com [medkoo.com]

- 4. Acute D3 Antagonist GSK598809 Selectively Enhances Neural Response During Monetary Reward Anticipation in Drug and Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK598809: A Technical Guide to its Dopamine D3 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK598809 is a potent and selective antagonist of the dopamine D3 receptor, a G protein-coupled receptor implicated in the pathophysiology of various neuropsychiatric disorders, including substance use disorders and schizophrenia. The therapeutic potential of targeting the D3 receptor has driven the development of selective antagonists like GSK598809. This technical guide provides an in-depth overview of the dopamine D3 receptor selectivity profile of GSK598809, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows. The information is curated from seminal publications by Micheli et al. (2010) and Searle et al. (2010), which first characterized the pharmacological properties of this compound.

Data Presentation: Binding Affinity and Functional Potency

The selectivity of GSK598809 for the dopamine D3 receptor has been rigorously established through in vitro pharmacological studies. The following tables summarize the binding affinities (Ki) and functional antagonist potencies (IC50) of GSK598809 at various dopamine receptor subtypes and other relevant receptors.

Table 1: Binding Affinity (Ki) of GSK598809 at Human Dopamine Receptors

| Receptor | Ki (nM) |

| Dopamine D3 | 0.28 |

| Dopamine D2 | 30 |

| Dopamine D1 | >10,000 |

| Dopamine D4.4 | 280 |

| Dopamine D5 | >10,000 |

Data sourced from Micheli et al. (2010).

Table 2: Functional Antagonist Activity (IC50) of GSK598809 at Human Dopamine D2 and D3 Receptors

| Receptor | Assay Type | IC50 (nM) |

| Dopamine D3 | [³⁵S]GTPγS | 2.5 |

| Dopamine D2 | [³⁵S]GTPγS | 250 |

Data sourced from Micheli et al. (2010).

Table 3: Off-Target Binding Affinity of GSK598809

| Receptor/Transporter | Ki (nM) |

| Serotonin 5-HT1A | >1,000 |

| Serotonin 5-HT2A | >1,000 |

| Serotonin Transporter (SERT) | >1,000 |

| Norepinephrine Transporter (NET) | >1,000 |

| Dopamine Transporter (DAT) | >1,000 |

| Adrenergic α1 | >1,000 |

| Adrenergic α2 | >1,000 |

| Histamine H1 | >1,000 |

Data sourced from Micheli et al. (2010).

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that established the selectivity profile of GSK598809.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of GSK598809 for dopamine receptor subtypes and a panel of off-target receptors.

Methodology:

-

Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant dopamine D1, D2L, D3, D4.4, or D5 receptors. For off-target receptors, membranes from cells expressing the respective human recombinant receptors were used.

-

Radioligand:

-

For D2 and D3 receptors: [³H]-Spiperone or [¹²⁵I]-Iodosulpride.

-

For D1 and D5 receptors: [³H]-SCH23390.

-

For D4.4 receptor: [³H]-Spiperone.

-

For off-target receptors: Standard radioligands for each specific target were used.

-

-

Assay Conditions:

-

Competition binding assays were performed in 96-well plates.

-

Membranes were incubated with a fixed concentration of the appropriate radioligand and increasing concentrations of GSK598809.

-

The incubation buffer typically consisted of 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Incubation was carried out at room temperature for a specified duration to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Detection:

-

Bound and free radioligand were separated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Filters were washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters was quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of GSK598809 that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition curves.

-

The binding affinity constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

[³⁵S]GTPγS Functional Assays

Objective: To determine the functional antagonist potency (IC50) of GSK598809 at dopamine D2 and D3 receptors.

Methodology:

-

Membrane Preparation: Membranes from CHO cells stably expressing human recombinant dopamine D2L or D3 receptors were used.

-

Assay Principle: This assay measures the activation of G proteins coupled to the receptor. Agonist stimulation of the receptor promotes the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit. Antagonists inhibit this agonist-induced increase in [³⁵S]GTPγS binding.

-

Assay Conditions:

-

Membranes were pre-incubated with increasing concentrations of GSK598809 in an assay buffer containing GDP.

-

A fixed concentration of a dopamine agonist (e.g., quinpirole) was then added to stimulate the receptors.

-

[³⁵S]GTPγS was added to initiate the binding reaction.

-

The assay buffer typically contained 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 3 mM MgCl₂, 1 mM EDTA, and 10 µM GDP.

-

Incubation was performed at 30°C for a defined period (e.g., 60 minutes).

-

-

Separation and Detection:

-

The reaction was terminated by rapid filtration through glass fiber filters.

-

The amount of [³⁵S]GTPγS bound to the G proteins on the membranes was quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of GSK598809 that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC50) was determined by non-linear regression analysis of the concentration-response curves.

-

Mandatory Visualizations

Dopamine D3 Receptor Signaling Pathway

Caption: Canonical Gi/o-coupled signaling pathway of the dopamine D3 receptor.

Radioligand Binding Assay Workflow

Caption: Experimental workflow for a competitive radioligand binding assay.

Logical Relationship of D3 Receptor Selectivity

Caption: Logical relationship demonstrating the basis of GSK598809's D3 receptor selectivity.

The Discovery and Synthesis of GSK598809: A Selective Dopamine D3 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GSK598809 is a potent and selective antagonist of the dopamine D3 receptor (DRD3), a G-protein coupled receptor implicated in the pathophysiology of substance use disorders, smoking withdrawal, and certain eating disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of GSK598809. It includes a detailed summary of its binding affinity and pharmacokinetic properties, outlines key experimental protocols for its evaluation, and visualizes its mechanism of action through signaling pathway diagrams. While GSK598809 showed promise in early clinical development, its progression was halted due to unforeseen cardiovascular liabilities, particularly in combination with cocaine. This document serves as a valuable resource for researchers in the field of dopamine receptor pharmacology and drug discovery.

Introduction

The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, plays a crucial role in reward and motivation. Its dysregulation has been linked to the reinforcing effects of drugs of abuse, making it a compelling target for the development of novel therapeutics for addiction. GSK598809, chemically known as 1-(2-fluoro-4-trifluoromethyl-phenyl)-3-{3-[4-methyl-5-(4-methyl-oxazol-5-yl)-4H-[1][2][3]triazol-3-ylsulfanyl]-propyl}-3-aza-bicyclo[3.1.0]hexane, emerged from discovery efforts as a highly selective antagonist for the D3 receptor over the closely related D2 receptor. This selectivity was anticipated to provide a favorable therapeutic window, minimizing the extrapyramidal side effects associated with D2 receptor blockade.

Discovery and Rationale

The development of GSK598809 was driven by the hypothesis that selective blockade of D3 receptors would modulate the dopaminergic pathways involved in drug-seeking behavior without the adverse effects of broader dopamine antagonists. Preclinical studies with other D3-selective antagonists had shown promise in reducing drug self-administration and relapse in animal models. GSK598809 was identified through a medicinal chemistry campaign aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Synthesis of GSK598809

While a detailed, step-by-step synthesis protocol for GSK598809 is not publicly available, a plausible synthetic route can be conceptualized based on the synthesis of its core heterocyclic fragments: the 3-azabicyclo[3.1.0]hexane moiety and the substituted 1,2,4-triazole-3-thiol. The following represents a generalized, illustrative synthetic workflow.

Caption: A generalized synthetic scheme for GSK598809.

Pharmacological Profile

In Vitro Pharmacology

GSK598809 exhibits high affinity and selectivity for the human dopamine D3 receptor. The following table summarizes the key in vitro binding data.

| Parameter | Receptor | Value | Species | Reference |

| pKi | Dopamine D3 | 8.9 | Human | [4] |

| Ki | Dopamine D3 | 6.2 nM | Human | [2] |

| Ki | Dopamine D2 | 740 nM | Human | [2] |

| Selectivity | D2/D3 | ~120-fold | Human | [2] |

Pharmacokinetics

The pharmacokinetic profile of GSK598809 has been characterized in both preclinical species and humans.

| Parameter | Species | Dose | Tmax | Half-life (t1/2) | Reference |

| Oral | Dog | 3 mg/kg | 15-60 min | ~6 hours | [2] |

| Oral | Human | 175 mg | 2-3 hours | ~20 hours | [5] |

Mechanism of Action and Signaling Pathway

GSK598809 acts as a competitive antagonist at the dopamine D3 receptor. The D3 receptor is a member of the D2-like family of G-protein coupled receptors (GPCRs) and is primarily coupled to the inhibitory G-protein, Gαi/o. Upon activation by dopamine, the D3 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By blocking the binding of dopamine, GSK598809 prevents this signaling cascade.

Caption: Antagonism of the D3 receptor by GSK598809.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

Objective: To determine the binding affinity (Ki) of GSK598809 for the dopamine D3 receptor.

Materials:

-

Cell membranes expressing the human dopamine D3 receptor.

-

Radioligand (e.g., [³H]-Spiperone or [³H]-Methylspiperone).

-

GSK598809 at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Non-specific binding determinator (e.g., Haloperidol or Eticlopride at a high concentration).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of GSK598809.

-

In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and either buffer (for total binding), GSK598809, or the non-specific binding determinator.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of GSK598809 by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation (General Protocol)

Objective: To determine the functional antagonist activity of GSK598809 at the dopamine D3 receptor.

Materials:

-

Cells stably expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).

-

Dopamine or a D3 receptor agonist (e.g., Quinpirole).

-

GSK598809 at various concentrations.

-

Forskolin (to stimulate adenylyl cyclase).

-

Cell culture medium and reagents.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Plate the cells in a suitable format (e.g., 96-well plate) and grow to confluency.

-

Pre-incubate the cells with various concentrations of GSK598809 for a specified period.

-

Add the D3 receptor agonist in the presence of forskolin to stimulate cAMP production.

-

Incubate for a defined time to allow for cAMP accumulation.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

-

Construct a concentration-response curve for the agonist in the presence and absence of different concentrations of GSK598809.

-

Determine the potency of GSK598809 as an antagonist by analyzing the rightward shift of the agonist concentration-response curve.

Clinical Development and Future Perspectives

GSK598809 progressed into Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.[5] Studies also explored its effects on craving in smokers and on brain responses to food cues.[6] However, its development was significantly hampered by findings from a preclinical study in dogs, which revealed that GSK598809 potentiated the hypertensive effects of cocaine.[3] This raised significant safety concerns for its potential use in individuals with substance use disorders who might concomitantly use stimulants. Consequently, the clinical development of GSK598809 for these indications was largely discontinued.

Despite the clinical setback, the discovery and investigation of GSK598809 have provided valuable insights into the pharmacology of the dopamine D3 receptor and its role in addiction. The high selectivity of this compound continues to make it a useful tool for preclinical research aimed at dissecting the specific functions of the D3 receptor. The challenges encountered with GSK598809 also underscore the importance of thorough cardiovascular safety assessments for D3 receptor antagonists, particularly in the context of polysubstance use. Future research in this area will likely focus on developing D3 receptor antagonists with a more favorable safety profile.

Conclusion

GSK598809 is a well-characterized, potent, and selective dopamine D3 receptor antagonist that has been instrumental in advancing our understanding of D3 receptor pharmacology. While its clinical development was halted due to safety concerns, the wealth of preclinical and early clinical data generated for this compound remains a valuable resource for the scientific community. This technical guide has summarized the key aspects of its discovery, synthesis, and pharmacological profile, providing a solid foundation for researchers and drug development professionals working on novel treatments for addiction and other CNS disorders.

References

- 1. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of CHF 2 -substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF 2 -pyrazolines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13141K [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. GSK598809|CAS 863680-45-9|DC Chemicals [dcchemicals.com]

- 5. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class [mdpi.com]

- 6. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of (-)-GSK598809: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-GSK598809 is a novel, selective antagonist of the dopamine D3 receptor that has been investigated for its therapeutic potential in substance use disorders and other neuropsychiatric conditions.[1] Its mechanism of action, centered on the modulation of the mesolimbic dopamine system, has made it a subject of significant preclinical and clinical research. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of (-)-GSK598809, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Pharmacodynamics

(-)-GSK598809 exhibits high selectivity for the dopamine D3 receptor. This selectivity is a key feature, as it is hypothesized to minimize the side effects associated with the antagonism of other dopamine receptor subtypes, such as the D2 receptor.

Receptor Binding Affinity

In vitro radioligand binding assays have been employed to determine the binding affinity of (-)-GSK598809 for dopamine receptors. These assays typically utilize cell membranes expressing the receptor of interest and a radiolabeled ligand that competes with the test compound.

Table 1: Receptor Binding Affinity of (-)-GSK598809

| Receptor Subtype | Binding Affinity (Ki) |

| Dopamine D3 | 6.2 nM |

| Dopamine D2 | 740 nM |

Data sourced from in vitro radioligand binding assays.

The data clearly demonstrates the approximately 120-fold greater selectivity of (-)-GSK598809 for the D3 receptor over the D2 receptor.

In Vivo Receptor Occupancy

Positron Emission Tomography (PET) imaging studies in humans have been conducted to determine the in vivo receptor occupancy of (-)-GSK598809 at the D3 receptor. These studies provide crucial information on the relationship between plasma concentration and target engagement in the brain.

Table 2: In Vivo Dopamine D3 Receptor Occupancy of (-)-GSK598809 in Smokers

| Dose | Receptor Occupancy |

| Single Oral Dose | 72% to 89% |

Data from a study in smokers, demonstrating substantial D3 receptor engagement at clinically relevant doses.

Signaling Pathway

As a D2-like receptor, the dopamine D3 receptor primarily couples to the Gi/o family of G-proteins. Upon activation by its endogenous ligand, dopamine, the D3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. (-)-GSK598809, as an antagonist, blocks this signaling cascade.

Pharmacokinetics

The pharmacokinetic profile of (-)-GSK598809 has been characterized in both humans and preclinical species, providing insights into its absorption, distribution, metabolism, and excretion.

Human Pharmacokinetics

In healthy human volunteers, (-)-GSK598809 is orally bioavailable with a relatively long half-life.

Table 3: Pharmacokinetic Parameters of (-)-GSK598809 in Healthy Human Volunteers (175 mg single oral dose)

| Parameter | Value |

| Tmax (Time to maximum plasma concentration) | 2 - 3 hours |

| t1/2 (Elimination half-life) | Approximately 20 hours |

| Cmax (Maximum plasma concentration) | Not explicitly stated in retrieved results |

| AUC (Area under the plasma concentration-time curve) | Not explicitly stated in retrieved results |

Data from a blinded, randomized, placebo-controlled study in healthy volunteers.[1]

Preclinical Pharmacokinetics (Dog)

Studies in dogs have also been conducted to evaluate the pharmacokinetic properties of (-)-GSK598809.

Table 4: Pharmacokinetic Parameters of (-)-GSK598809 in Dogs

| Parameter | Value |

| Tmax (Time to maximum plasma concentration) | 15 - 60 minutes |

| t1/2 (Elimination half-life) | Approximately 6 hours |

Data from a preclinical study in telemetered dogs.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

To determine the in vitro binding affinity of (-)-GSK598809 for dopamine D2 and D3 receptors, a competitive radioligand binding assay is typically performed.

-

Membrane Preparation: Cell lines stably expressing human dopamine D2 or D3 receptors are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated through centrifugation.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with cofactors (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2), is prepared.

-

Competition Assay: A constant concentration of a radioligand with known high affinity for the receptor (e.g., [3H]-spiperone) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound ((-)-GSK598809)).

-

Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma Concentration (General Protocol)

The quantification of (-)-GSK598809 in plasma samples is typically achieved using a validated LC-MS/MS method.

-

Sample Preparation: Plasma samples are thawed, and an internal standard (a molecule structurally similar to (-)-GSK598809) is added. The proteins in the plasma are then precipitated using an organic solvent (e.g., acetonitrile). The samples are centrifuged, and the supernatant containing the drug and internal standard is collected.

-

Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) system. The analytes are separated on a chromatographic column (e.g., a C18 column) using a mobile phase gradient.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The molecules are ionized (e.g., using electrospray ionization), and the mass spectrometer is set to monitor specific precursor-to-product ion transitions for both (-)-GSK598809 and the internal standard.

-

Quantification: The peak areas of the analyte and the internal standard are measured. A calibration curve is constructed by analyzing samples with known concentrations of (-)-GSK598809, and the concentration in the unknown samples is determined by interpolation from this curve.

Functional Magnetic Resonance Imaging (fMRI) Study (General Protocol)

To investigate the effects of (-)-GSK598809 on brain activity, a double-blind, placebo-controlled, crossover fMRI study design is often used.

-

Participant Recruitment: Healthy volunteers or a specific patient population are recruited.

-

Study Design: A crossover design is employed where each participant receives both (-)-GSK598809 and a placebo on separate occasions, with a washout period in between. The order of treatment is randomized, and both the participants and the researchers are blinded to the treatment allocation.

-

Drug Administration: A single oral dose of (-)-GSK598809 or placebo is administered.

-

fMRI Task: At the time of expected peak plasma concentration, participants perform a cognitive or emotional task inside the fMRI scanner. Examples of tasks used in studies with (-)-GSK598809 include the Monetary Incentive Delay Task (to assess reward processing) and food cue reactivity tasks.

-

Image Acquisition: Brain images are acquired using a high-field MRI scanner (e.g., 3T). A T2*-weighted echo-planar imaging (EPI) sequence is typically used to measure the blood-oxygen-level-dependent (BOLD) signal.

-

Data Analysis: The fMRI data are preprocessed (including motion correction, spatial normalization, and smoothing) and then statistically analyzed to identify brain regions where the BOLD signal is significantly different between the drug and placebo conditions during specific phases of the task.

Drug-Drug Interaction Studies

Interaction with Alcohol

Co-administration of a single 175 mg oral dose of (-)-GSK598809 with intravenous alcohol in healthy volunteers resulted in a 9% decrease in the Cmax and a 15% increase in the AUC of (-)-GSK598809.[1] The pharmacokinetics of alcohol were not affected.[1] The central nervous system effects were mainly additive.[1]

Interaction with Cocaine

In a preclinical study using telemetered dogs, pretreatment with (-)-GSK598809 was found to potentiate the hypertensive effects of intravenous cocaine. This finding suggests a potential for adverse cardiovascular events if (-)-GSK598809 is used in individuals who continue to use cocaine.

Conclusion

(-)-GSK598809 is a potent and selective dopamine D3 receptor antagonist with a pharmacokinetic profile that supports once-daily dosing in humans. Its high affinity and selectivity for the D3 receptor have been demonstrated in both in vitro and in vivo studies. Pharmacodynamic studies have revealed its ability to modulate neural circuits involved in reward processing. However, the potentiation of cocaine's hypertensive effects raises safety concerns for its development as a treatment for cocaine use disorder. Further research is needed to fully elucidate the therapeutic potential and safety profile of (-)-GSK598809 and other selective D3 receptor antagonists.

References

In Vitro Binding Affinity of GSK598809 to Dopamine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding characteristics of GSK598809, a selective dopamine D3 receptor antagonist. The document details its binding affinity for various dopamine receptor subtypes, outlines a representative experimental protocol for determining these values, and illustrates the associated signaling pathways.

Introduction

GSK598809 is a pharmacological tool and potential therapeutic agent characterized by its high affinity and selectivity for the dopamine D3 receptor.[1][2] Understanding its in vitro binding profile is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the dopaminergic system. This guide summarizes the key quantitative data, experimental methodologies, and signaling cascades related to GSK598809's interaction with dopamine receptors.

Quantitative Binding Affinity Data

The in vitro binding affinity of GSK598809 has been determined through radioligand binding assays, which quantify the interaction of the compound with specific receptor subtypes. The data consistently demonstrates a high selectivity for the dopamine D3 receptor over the D2 receptor.

| Receptor Subtype | Binding Affinity (Ki) | Selectivity (D2/D3) |

| Dopamine D2 | 740 nM | ~120-fold |

| Dopamine D3 | 6.2 nM | - |

Data sourced from publicly available information citing primary literature.[1]

Experimental Protocols: Radioligand Competition Binding Assay

The determination of the binding affinity (Ki) of a test compound like GSK598809 is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled compound to displace a radiolabeled ligand that has a known high affinity for the target receptor.

Objective: To determine the inhibition constant (Ki) of GSK598809 for dopamine D2 and D3 receptors.

Materials:

-

Receptor Source: Cell membranes prepared from cell lines stably expressing human recombinant dopamine D2 or D3 receptors (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]-Spiperone, a high-affinity antagonist for D2-like receptors.

-

Test Compound: GSK598809.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity antagonist (e.g., haloperidol or butaclamol) to determine non-specific binding.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing ions and other additives to optimize binding.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

-

Membrane Preparation:

-

Cultured cells expressing the receptor of interest are harvested.

-

Cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

-

-

Assay Setup:

-

The assay is performed in microplates or test tubes.

-

Three sets of reactions are prepared:

-

Total Binding: Contains the receptor membranes and the radioligand.

-

Non-specific Binding: Contains the receptor membranes, the radioligand, and a high concentration of the non-specific binding control.

-

Competition Binding: Contains the receptor membranes, the radioligand, and varying concentrations of the test compound (GSK598809).

-

-

-

Incubation:

-

The reaction mixtures are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

-

-

Filtration:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand in the solution.

-

The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

The filters are placed in scintillation vials with scintillation fluid.

-

The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data from the competition binding experiment is plotted as the percentage of specific binding versus the log concentration of the test compound.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for determining binding affinity and the signaling pathways associated with dopamine D3 receptor antagonism by GSK598809.

Caption: Experimental workflow for a radioligand competition binding assay.

The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins. Activation of the D3 receptor by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, GSK598809 blocks this action.

Caption: Canonical D3 receptor signaling and the antagonistic action of GSK598809.

Beyond the canonical cAMP pathway, D3 receptor signaling can also influence other intracellular cascades, such as the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Akt/GSK3 pathways. As an antagonist, GSK598809 would be expected to block the dopamine-mediated modulation of these pathways.

Caption: Potential downstream effects of D3 receptor antagonism on MAPK/ERK and Akt/GSK3 pathways.

Conclusion

GSK598809 is a potent and selective antagonist of the dopamine D3 receptor. Its high in vitro affinity for the D3 subtype, coupled with its significant selectivity over the D2 receptor, makes it a valuable tool for investigating the physiological and pathological roles of the D3 receptor. The methodologies and signaling pathways described in this guide provide a foundational understanding for researchers and professionals working in the field of dopamine pharmacology and drug development.

References

Preclinical Research on GSK598809 for Substance Abuse: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical and clinical research on GSK598809, a selective dopamine D3 receptor antagonist, for the treatment of substance abuse. The information presented herein is a synthesis of publicly available research findings.

Core Concepts: The Rationale for Targeting the Dopamine D3 Receptor in Substance Abuse

The mesolimbic dopamine system, originating in the ventral tegmental area (VTA) and projecting to limbic and cortical structures like the nucleus accumbens, is a critical pathway in the rewarding effects of drugs of abuse.[1] The dopamine D3 receptor, a G protein-coupled receptor, is highly expressed in these regions.[1] Chronic exposure to substances of abuse can lead to an upregulation of D3 receptors, a neuroadaptation that is thought to contribute to the transition from controlled to compulsive drug use.[2] As a selective antagonist, GSK598809 is hypothesized to normalize the dysregulated dopaminergic signaling associated with addiction, thereby reducing drug-seeking behavior and relapse.[1][2]

Data Presentation: Quantitative Findings

The following tables summarize the key quantitative data from preclinical and clinical studies on GSK598809.

Table 1: Pharmacokinetic Properties of GSK598809 in Humans

| Parameter | Value | Condition | Reference |

| Dose | 175 mg | Single oral dose | [3] |

| Tmax (Time to maximum plasma concentration) | 2-3 hours | Single oral dose | [3] |

| t½ (Elimination half-life) | ~20 hours | Single oral dose | [3] |

| Cmax (Maximum plasma concentration) | 9% decrease | Co-administered with alcohol | [3] |

| AUC (Area under the curve) | 15% increase | Co-administered with alcohol | [3] |

Table 2: Cardiovascular Effects of GSK598809 in the Presence of Cocaine in Dogs

| Treatment Group | Outcome | Statistical Significance | Reference |

| GSK598809 + Cocaine vs. Cocaine alone | Potentiated hypertensive effects | p < 0.05 | [4][5] |

| GSK598809 Dose Level | Effect on blood pressure | F(2, 40) = 43.11, p < 0.001 | [4] |

Table 3: Effects of GSK598809 on Brain Activity (fMRI) in Substance-Dependent Individuals

| Brain Region | Task | Effect of GSK598809 | Reference |

| Ventral Striatum | Monetary Incentive Delay | Normalized blunted reward response | [2][6][7][8] |

| Ventral Pallidum & Substantia Nigra | Monetary Incentive Delay | Enhanced response | [2][6][7][8] |

| Thalamus, Caudate, Putamen, Pallidum | Negative Emotional Processing | Increased BOLD response | [1] |

| Insular and Opercular Cortices | Negative Emotional Processing | Reduced BOLD response | [1] |

Experimental Protocols

The following are representative experimental protocols based on the methodologies described in the cited literature. These are intended to provide a general framework and may not include all specific details of the original studies.

Cardiovascular Safety Study in Conscious, Freely-Moving Dogs

-

Objective: To assess the cardiovascular interaction between GSK598809 and cocaine.

-

Subjects: Male beagle dogs, chronically instrumented with telemetry devices for continuous monitoring of hemodynamic parameters.

-

Experimental Design: A crossover design where dogs received oral gavage of GSK598809 (e.g., 3 mg/kg and 9 mg/kg) or vehicle, followed by an intravenous infusion of cocaine (e.g., 0.56 mg/kg and 1.7 mg/kg) or saline. A washout period of at least one week separated the dosing sessions.

-

Procedure:

-

Animals are housed in a controlled environment.

-

On the day of the experiment, baseline hemodynamic data (blood pressure, heart rate) are recorded.

-

GSK598809 or vehicle is administered via oral gavage.

-

After a predetermined time corresponding to the Tmax of GSK598809 (approximately 45 minutes), cocaine or saline is administered via intravenous infusion.[4]

-

Hemodynamic parameters are continuously recorded throughout the experiment.

-

Blood samples may be collected to determine plasma concentrations of GSK598809 and cocaine.

-

-

Data Analysis: Statistical analysis is performed to compare the hemodynamic responses between the different treatment groups, typically using analysis of variance (ANOVA).

Human Pharmacokinetic and CNS Effects Study with Alcohol Interaction

-

Objective: To evaluate the pharmacokinetics of GSK598809 and its central nervous system (CNS) effects, alone and in combination with alcohol.

-

Subjects: Healthy human volunteers.

-

Experimental Design: A blinded, randomized, placebo-controlled, crossover study.

-

Procedure:

-

Participants receive a single oral dose of GSK598809 (e.g., 175 mg) or placebo.

-

At a specified time post-dose, an intravenous alcohol infusion is administered to achieve a target blood alcohol concentration.

-

Serial blood samples are collected to determine the pharmacokinetic profiles of GSK598809 and alcohol.

-

A battery of CNS tests is administered at multiple time points to assess effects on eye movements, adaptive tracking, body sway, and cognitive function (e.g., verbal learning tests).[3]

-

Serum prolactin levels are measured as a biomarker of dopamine receptor occupancy.

-

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated. CNS effects are analyzed using appropriate statistical tests to compare the effects of GSK598809, alcohol, and their combination with placebo.

Human Functional Magnetic Resonance Imaging (fMRI) Study in Substance Dependence

-

Objective: To investigate the effects of GSK598809 on brain networks involved in reward processing and inhibitory control in abstinent substance-dependent individuals.

-

Subjects: Abstinent alcohol-dependent, abstinent poly-drug dependent, and healthy control volunteers.

-

Experimental Design: A double-blind, placebo-controlled, crossover design.

-

Procedure:

-

Participants undergo two fMRI scanning sessions, receiving either a single oral dose of GSK598809 (e.g., 60 mg) or a placebo before each scan.

-

During the fMRI scan, participants perform cognitive tasks designed to probe specific neural circuits. Examples include:

-

High-resolution structural and functional brain images are acquired.

-

-

Data Analysis: fMRI data are preprocessed and statistically analyzed to identify brain regions showing significant differences in blood-oxygen-level-dependent (BOLD) signal between the GSK598809 and placebo conditions, and between the different participant groups.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to visualize key concepts and procedures related to GSK598809 research.

Caption: Dopamine D3 Receptor Signaling Pathway in Addiction.

Caption: Canine Cardiovascular Safety Study Workflow.

Caption: Human fMRI Study Workflow.

References

- 1. Frontiers | Selective D3 receptor antagonism modulates neural response during negative emotional processing in substance dependence [frontiersin.org]

- 2. Acute D3 Antagonist GSK598809 Selectively Enhances Neural Response During Monetary Reward Anticipation in Drug and Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and central nervous system effects of the novel dopamine D3 receptor antagonist GSK598809 and intravenous alcohol infusion at pseudo-steady state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acute D3 Antagonist GSK598809 Selectively Enhances Neural Response During Monetary Reward Anticipation in Drug and Alcohol Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

GSK598809 Target Validation in Neurological Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation for GSK598809, a selective dopamine D3 receptor antagonist, with a primary focus on its investigation in the context of neurological and psychiatric disorders, particularly substance use disorders. While the exploration of GSK598809 has predominantly been in the realm of addiction, the principles of its target engagement and the methodologies employed offer valuable insights for its potential application in other neurological conditions where dopamine D3 receptor signaling is implicated.

Executive Summary

GSK598809 is a potent and selective antagonist of the dopamine D3 receptor (D3R). The D3R has been a target of interest for therapeutic intervention in a range of central nervous system disorders, driven by its concentrated expression in brain regions associated with reward, motivation, and executive function. The primary therapeutic hypothesis for GSK598809 has been that blockade of D3R could modulate dysfunctional reward pathways, thereby reducing craving and relapse in substance use disorders. Preclinical and early clinical studies have demonstrated target engagement and some evidence of efficacy in normalizing reward responses. However, development has been hampered by mixed clinical results and cardiovascular safety concerns, particularly in the context of co-administered substances like cocaine.[1][2][3] This guide will detail the pharmacological properties of GSK598809, summarize the key quantitative findings from preclinical and clinical studies, outline the experimental protocols used to validate its target, and visualize the underlying biological and experimental frameworks.

Molecular Target: The Dopamine D3 Receptor

The dopamine D3 receptor is a G protein-coupled receptor belonging to the D2-like family of dopamine receptors. Its expression is largely restricted to the limbic regions of the brain, including the nucleus accumbens, islands of Calleja, and the ventral pallidum, areas critically involved in the mesolimbic dopamine pathway.[4] This pathway is central to reward processing and has been strongly implicated in the pathophysiology of addiction. Upregulation of D3 receptors has been observed in postmortem brains of cocaine-overdose victims, suggesting a role for this receptor in the neuroadaptations that occur with chronic drug use.[4] Antagonism of the D3R is therefore hypothesized to reduce the reinforcing effects of drugs of abuse and mitigate craving.

The following diagram illustrates the canonical signaling pathway of the D3 receptor upon binding of its endogenous ligand, dopamine. As a member of the Gi/o-coupled receptor family, its activation typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of downstream effector pathways.

References

- 1. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GSK-598809 - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Preparation of (-)-GSK598809 Hydrochloride Solutions for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of (-)-GSK598809 hydrochloride solutions for in vivo research. (-)-GSK598809 is a potent and selective dopamine D3 receptor antagonist.[1] The hydrochloride salt form is utilized to enhance water solubility and stability, facilitating its use in biological systems.[1] The following protocols are intended to serve as a guide for researchers and may require optimization based on specific experimental needs and the physicochemical properties of the compound batch.

Compound Information

| Property | Value | Reference |

| Compound Name | This compound | [1] |

| Synonyms | (1S,5R)-GSK598809 hydrochloride | [1] |

| Mechanism of Action | Potent and selective dopamine D3 receptor (DRD3) antagonist | [1] |

| Salt Form | Hydrochloride | [1] |

| Benefit of Salt Form | Enhanced water solubility and stability | [1] |

Signaling Pathway

(-)-GSK598809 acts as an antagonist at the dopamine D3 receptor, which is a G protein-coupled receptor (GPCR). The D3 receptor is primarily coupled to the Gαi/o subunit, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). Additionally, D3 receptor signaling can influence ion channel activity, specifically modulating potassium and calcium channels, and can activate other pathways like the mitogen-activated protein kinase (MAPK) cascade.[2]

Dopamine D3 Receptor Signaling Pathway

Experimental Protocols

Oral Formulation (Based on Appel et al., 2015)

This protocol is adapted from a study that utilized a tartrate salt of GSK598809 in dogs and is a suitable starting point for oral administration in various species.[4] The hydrochloride salt is expected to have good aqueous solubility, making this vehicle appropriate.

Materials:

-

This compound

-

Hydroxypropylmethylcellulose (HPMC)

-

Tween 80

-

Citric Acid

-

Sodium Citrate

-

Sterile water for injection

-

pH meter

-

Stir plate and stir bar

-

Volumetric flasks and graduated cylinders

-

Analytical balance

Vehicle Composition:

| Component | Concentration |

| HPMC | 0.5% w/v |

| Tween 80 | 0.1% v/v |

| Citrate Buffer | 25 mM, pH 5.0 |

| Vehicle | Sterile Water |

Protocol:

-

Prepare the 25 mM Citrate Buffer (pH 5.0):

-

Prepare a 25 mM solution of citric acid and a 25 mM solution of sodium citrate in sterile water.

-

While monitoring the pH, titrate the sodium citrate solution into the citric acid solution until a pH of 5.0 is achieved.

-

-

Prepare the HPMC/Tween 80 Vehicle:

-

To a suitable volume of the 25 mM citrate buffer, add HPMC to a final concentration of 0.5% (w/v). Stir vigorously until the HPMC is fully dispersed. This may require heating to around 60-70°C, followed by cooling to allow for complete hydration and dissolution.

-

Add Tween 80 to a final concentration of 0.1% (v/v) and mix thoroughly.

-

-

Prepare the this compound Solution:

-

Accurately weigh the required amount of this compound based on the desired final concentration and volume.

-

Slowly add the weighed compound to the prepared HPMC/Tween 80 vehicle while stirring.

-

Continue to stir until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution, but care should be taken to avoid degradation.

-

Verify the final pH and adjust if necessary with the citrate buffer components.

-

-

Storage:

-

Store the final solution at 2-8°C, protected from light.

-

It is recommended to prepare the solution fresh before each experiment. If stored, a stability study should be conducted to determine the acceptable storage duration.

-

Oral Solution Preparation Workflow

Intravenous Formulation (General Protocol)

For intravenous administration, it is crucial to ensure the complete solubility of the compound and the sterility and physiological compatibility of the final solution. This protocol provides a general guideline, and the choice of co-solvents should be based on solubility and tolerability studies.

Common IV Vehicles:

| Vehicle Components | Typical Concentration Range | Notes |

| Saline (0.9% NaCl) | - | Preferred when compound is sufficiently soluble. |

| Dextrose (5% in water) | - | Alternative to saline. |

| DMSO | <10% | Use with caution due to potential toxicity. |

| PEG 400 | 10-40% | Can increase viscosity. |

| Propylene Glycol | 10-40% | Co-solvent. |

| Solutol HS 15 | 5-20% | Non-ionic solubilizer. |

Protocol:

-

Solubility Screening (Recommended):

-

Determine the solubility of this compound in various individual and co-solvent systems to identify a suitable vehicle.

-

-

Vehicle Preparation:

-

Based on the solubility screening, prepare the chosen vehicle. For co-solvent systems, mix the components thoroughly. For example, to prepare a 10% DMSO, 40% PEG 400 in saline vehicle, first mix the DMSO and PEG 400, then add the saline to the final volume.

-

-

Solution Preparation:

-

Weigh the required amount of this compound.

-

If using a co-solvent system, first dissolve the compound in the organic co-solvent (e.g., DMSO) before adding the aqueous component.

-

Add the aqueous component (e.g., saline) slowly while mixing to avoid precipitation.

-

Ensure the final solution is clear and free of particulates.

-

-

Sterilization and Quality Control:

-

Sterilize the final solution by filtering through a 0.22 µm syringe filter into a sterile container.

-

Visually inspect the solution for any precipitation or particulates.

-

Measure the pH of the final solution and ensure it is within a physiologically acceptable range (typically pH 6.5-8.0 for IV injections). Adjust with dilute HCl or NaOH if necessary, though this should be done with caution as it may affect compound stability.

-

-

Storage:

-

Store the sterile solution at 2-8°C, protected from light.

-

Due to the potential for precipitation at lower temperatures, it is advisable to bring the solution to room temperature and inspect for clarity before administration.

-

Ideally, prepare fresh on the day of use.

-

Intravenous Solution Preparation Workflow

Important Considerations

-

Safety: Always handle this compound and all chemicals in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

pH: The pH of the final formulation can significantly impact the solubility and stability of the compound. It is crucial to control and monitor the pH throughout the preparation process.

-

Tonicity: For intravenous formulations, ensure the final solution is iso-osmotic to minimize irritation and hemolysis.

-

Dose Calculations: All dose calculations should be based on the free base equivalent of this compound.

-

Vehicle Controls: In all in vivo experiments, a vehicle-only control group should be included to account for any effects of the formulation components.

-

Compound Purity and Batch Variability: The purity and physicochemical properties of the compound can vary between batches. It is advisable to confirm the identity and purity of each new batch before use.

These protocols and notes are intended to provide a starting point for the preparation of this compound solutions for in vivo studies. Optimization of the formulation may be necessary depending on the specific experimental requirements, animal species, and route of administration.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (-)-GSK598809 Hydrochloride in Behavioral Neuroscience

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-GSK598809 hydrochloride is a potent and selective antagonist of the dopamine D3 receptor (D3R). The dopamine D3 receptor, a member of the D2-like family of G-protein coupled receptors, is predominantly expressed in brain regions associated with reward, motivation, and emotion, such as the nucleus accumbens and other limbic areas. Its distinct distribution and high affinity for dopamine suggest a critical role in modulating dopaminergic neurotransmission. Dysregulation of D3R signaling has been implicated in various neuropsychiatric and substance use disorders. Consequently, selective D3R antagonists like (-)-GSK598809 are valuable pharmacological tools for investigating the role of this receptor in behavior and as potential therapeutic agents for conditions such as addiction, obesity, and other compulsive disorders.[1][2][3]

These application notes provide an overview of the use of (-)-GSK598809 in behavioral neuroscience research, including its mechanism of action, pharmacokinetic properties, and detailed protocols for key behavioral experiments.

Mechanism of Action

(-)-GSK598809 acts as a competitive antagonist at the dopamine D3 receptor. By binding to the D3R, it blocks the binding of the endogenous ligand, dopamine, thereby inhibiting the downstream signaling cascade. D3 receptors are coupled to Gi/o proteins. Upon activation by an agonist, they typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also modulate ion channels, such as potassium and calcium channels, and activate other signaling pathways like the mitogen-activated protein kinase (MAPK) pathway.[4][5] By blocking these actions, (-)-GSK598809 can prevent the cellular and behavioral effects mediated by D3 receptor activation.

Data Presentation

Table 1: In Vitro Binding Affinity of (-)-GSK598809

| Receptor | Binding Affinity (Ki) | Selectivity (D2/D3) | Reference |

| Dopamine D3 | 6.2 nM | ~120-fold | [6] |

| Dopamine D2 | 740 nM | [6] |

Table 2: Pharmacokinetic Properties of (-)-GSK598809

| Species | Administration Route | Dose | Tmax | Half-life (t1/2) | Reference |

| Human | Oral | 175 mg | 2-3 hours | ~20 hours | [7] |

| Dog | Oral Gavage | 3-9 mg/kg | 15-60 minutes | ~6 hours | [1] |

Table 3: In Vivo Receptor Occupancy of (-)-GSK598809

| Species | Dose | D3 Receptor Occupancy | Notes | Reference |

| Human | Single 75 mg oral dose | 72-89% | Occupancy estimated from plasma concentrations and PET studies. | [6][2][8] |

| Rat | Dose-dependent | ED50 = 0.4 mg/kg (s.c.) | Ex vivo autoradiography. | [8] |

| Baboon | Dose-dependent | ED50 = 0.03 mg/kg (i.v.) | PET with [11C]PHNO. | [8] |

Experimental Protocols

The following are detailed protocols for behavioral assays commonly used to investigate the effects of (-)-GSK598809.

Monetary Incentive Delay Task (MIDT)

Objective: To assess the effect of (-)-GSK598809 on the neural and behavioral responses to reward anticipation.

Materials:

-

Computer with stimulus presentation software (e.g., E-Prime, PsychoPy).

-

Response device (e.g., button box).

-

fMRI scanner (if assessing neural responses).

-

This compound and placebo, prepared for oral administration.

Procedure:

-

Participant Preparation: Participants are familiarized with the task. For human studies, informed consent is obtained. A washout period of at least 5 days is recommended for crossover designs to allow for drug clearance.[9]

-

Drug Administration: Administer a single oral dose of (-)-GSK598809 (e.g., 60 mg) or placebo in a double-blind, crossover design.[5][8] Functional imaging and behavioral testing typically begin approximately 2 hours post-administration to coincide with peak plasma concentrations.[7][9]

-

Task Protocol:

-

The task consists of multiple trials. Each trial begins with a cue (e.g., a specific shape) indicating the potential for a monetary reward (e.g., "+

5.00"), or no change (e.g., "$0.00").[3][10][11][12]5.00"),amonetaryloss(e.g.,"− -

The cue is presented for a short duration (e.g., 500 ms).[3]

-

Following the cue, a fixation cross is shown for a variable interval (anticipation phase, e.g., 2000-2500 ms).[3]

-

A target stimulus (e.g., a white square) then appears on the screen for a brief, variable duration. Participants must respond with a button press before the target disappears.

-

Feedback is provided at the end of each trial, indicating the outcome (e.g., "You won $5.00") and the cumulative total.[11]

-

-

Data Analysis:

Go/No-Go Task

Objective: To evaluate the effect of (-)-GSK598809 on response inhibition.

Materials:

-

Computer with stimulus presentation software.

-

Response device.

-

fMRI scanner (optional).

-

This compound and placebo.

Procedure:

-

Participant Preparation and Drug Administration: Follow the same procedure as for the MIDT.

-

Task Protocol:

-

Participants are presented with a continuous stream of stimuli.

-

They are instructed to make a rapid motor response (e.g., press a button) to a frequent "Go" stimulus and withhold a response to a less frequent "No-Go" stimulus.[1][13][14]

-

The ratio of Go to No-Go trials is typically high (e.g., 75% Go, 25% No-Go) to establish a prepotent tendency to respond.[1]

-

Stimuli can be simple shapes or images relevant to the research question (e.g., food vs. non-food images).[1]

-

-

Data Analysis:

-

Behavioral: Calculate commission errors (incorrectly responding to a No-Go stimulus) and omission errors (failing to respond to a Go stimulus). Analyze reaction times for correct Go trials.

-

fMRI: Contrast brain activation during successful No-Go trials versus successful Go trials to identify brain regions involved in inhibitory control, such as the inferior frontal cortex.[5]

-

Modified Stroop Task (Food-Related)

Objective: To measure attentional bias towards food-related cues under the influence of (-)-GSK598809.

Materials:

-

Computer with stimulus presentation software.

-

Response device (keyboard with colored keys).

-

Word stimuli: high-calorie food words, low-calorie food words, and neutral words, matched for length and frequency.[7][15][16]

-

This compound and placebo.

Procedure:

-

Participant Preparation and Drug Administration: Follow the same procedure as for the MIDT.

-

Task Protocol:

-

Words are presented one at a time in the center of the screen in different colors (e.g., red, blue, green, yellow).[7]

-

Participants are instructed to ignore the meaning of the word and to indicate the font color as quickly and accurately as possible by pressing a corresponding colored key.[7][16]

-

Words from different categories (high-calorie, low-calorie, neutral) are presented in a randomized or blocked design.[15]

-

-

Data Analysis:

-

Calculate the mean reaction time for correctly identifying the color of words in each category.

-

Stroop interference is calculated as the difference in reaction time between food-related words and neutral words. A greater interference score indicates a stronger attentional bias.[16]

-

Visual Probe Task

Objective: To assess attentional bias towards specific visual cues (e.g., food-related images) with (-)-GSK598809.

Materials:

-

Computer with stimulus presentation software.

-

Response device.

-

Image stimuli: pairs of images, one target (e.g., food) and one neutral, matched for visual complexity.

-

This compound and placebo.

Procedure:

-

Participant Preparation and Drug Administration: Follow the same procedure as for the MIDT.

-

Task Protocol:

-

Each trial begins with a fixation cross.

-

A pair of images (one target, one neutral) is presented simultaneously on opposite sides of the screen for a brief duration (e.g., 500 ms).[17]

-

Immediately after the images disappear, a probe (e.g., a dot or an arrow) appears in the location of one of the two images.[17][18]

-

Participants must respond as quickly as possible to indicate the location of the probe.

-

-

Data Analysis:

-

Calculate the mean reaction time to probes that replace target images versus probes that replace neutral images.

-

An attentional bias score is calculated by subtracting the mean reaction time for probes replacing target cues from the mean reaction time for probes replacing neutral cues. A positive score indicates an attentional bias towards the target cues.[19]

-

Conclusion

This compound is a critical tool for dissecting the role of the dopamine D3 receptor in behavioral neuroscience. Its high selectivity allows for targeted investigation of D3R function in reward processing, inhibitory control, and attentional bias. The protocols outlined above provide a framework for researchers to design and conduct robust experiments to further elucidate the neurobiological mechanisms underlying these processes and to evaluate the therapeutic potential of D3R antagonism. Careful consideration of experimental design, including appropriate dosing, timing, and control conditions, is essential for obtaining reliable and interpretable results.

References

- 1. researchgate.net [researchgate.net]

- 2. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Occupancy of Brain Dopamine D3 Receptors and Drug Craving: A Translational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. phenxtoolkit.org [phenxtoolkit.org]

- 8. Occupancy of brain dopamine D3 receptors and drug craving: a translational approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Titrated Monetary Incentive Delay Task: Sensitivity, Convergent and Divergent Validity, and Neural Correlates in an RDoC Sample - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The Monetary Incentive Delay (MID) Task Induces Changes in Sensory Processing: ERP Evidence [frontiersin.org]

- 12. The Neural Substrate of Reward Anticipation in Health: A Meta-Analysis of fMRI Findings in the Monetary Incentive Delay Task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Go/No-Go inhibition fMRI task [bio-protocol.org]

- 14. Meta-analysis of Go/No-go tasks demonstrating that fMRI activation associated with response inhibition is task-dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cognitive Interference From Food Cues in Weight Loss Maintainers, Normal Weight, and Obese Individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Greater Food-Related Stroop Interference Following Behavioral Weight Loss Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dot-probe paradigm - Wikipedia [en.wikipedia.org]

- 18. scielo.br [scielo.br]

- 19. ibimapublishing.com [ibimapublishing.com]

Protocol for Assessing Brain Receptor Occupancy of GSK598809

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK598809 is a selective antagonist of the dopamine D3 receptor, which has been investigated for its potential therapeutic applications in substance-related disorders and other conditions involving compulsive behaviors.[1][2][3][4] Assessing the degree to which GSK598809 binds to and occupies its target receptor in the brain is a critical step in its preclinical and clinical development. This document provides detailed protocols for quantifying the brain receptor occupancy of GSK598809 using both in vivo and ex vivo methodologies.

The primary in vivo method detailed is Positron Emission Tomography (PET), a powerful imaging technique that allows for the non-invasive quantification of receptor occupancy in living subjects.[5][6][7][8] For preclinical animal studies, an ex vivo autoradiography protocol is also described, which provides a high-resolution assessment of receptor binding.

Target Receptor and Binding Characteristics

GSK598809 exhibits high selectivity for the dopamine D3 receptor.[1][9] Understanding the binding kinetics and affinity of GSK598809 for the D3 receptor is fundamental to designing and interpreting receptor occupancy studies.

| Parameter | Value | Receptor | Reference |

| Ki | 6.2 nM | Dopamine D3 Receptor | [1] |

| Ki | 740 nM | Dopamine D2 Receptor | [1] |

Table 1: In Vitro Binding Affinity of GSK598809

Signaling Pathway

The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o signaling pathway. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). As an antagonist, GSK598809 blocks the binding of dopamine to the D3 receptor, thereby preventing this downstream signaling cascade.

References

- 1. GSK-598809 - Wikipedia [en.wikipedia.org]

- 2. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Guidelines to PET measurements of the target occupancy in the brain for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pet imaging of receptor occupancy - ProQuest [proquest.com]

- 7. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent methods for measuring dopamine D3 receptor occupancy in vivo: importance for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GSK-598809 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Application Notes and Protocols for the RIPK1 Inhibitor GSK'963

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of GSK'963, a potent and highly selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). While the initial request specified (-)-GSK598809 hydrochloride, it is important to clarify that this compound is a selective dopamine D3 receptor antagonist and is not active as a RIPK1 inhibitor. Therefore, these notes focus on GSK'963, a well-characterized and structurally distinct tool compound for studying RIPK1-mediated signaling pathways, particularly necroptosis.

GSK'963 offers a significant advantage for in vitro and in vivo studies due to its low nanomolar potency, exquisite selectivity for RIPK1 over a broad range of other kinases, and the availability of its inactive enantiomer, GSK'962, which serves as an ideal negative control to confirm on-target effects.[1] These characteristics make GSK'963 a superior tool compared to less potent or less selective inhibitors like Necrostatin-1 (Nec-1).

These protocols are designed to assist researchers in utilizing GSK'963 to investigate the role of RIPK1 kinase activity in cell-based assays for necroptosis, apoptosis, and cytokine release.

Data Presentation

Table 1: In Vitro Inhibitory Activity of GSK'963 against RIPK1

| Assay Type | Target | IC₅₀ (nM) |

| Fluorescence Polarization (FP) Binding Assay | Human RIPK1 | 29 |

| ADP-Glo Kinase Assay (Autophosphorylation) | Human RIPK1 | Not explicitly provided, but potent inhibition shown |

Data compiled from multiple sources.[2][3]

Table 2: Cellular Activity of GSK'963 in Necroptosis Assays

| Cell Line | Species | Necroptosis Induction | Assay Readout | IC₅₀ (nM) |

| L929 Fibrosarcoma | Murine | TNF-α + zVAD-FMK | Cell Viability (CellTiter-Glo) | 1 |

| U937 Monocytes | Human | TNF-α + zVAD-FMK | Cell Viability (CellTiter-Glo) | 4 |

| Bone Marrow-Derived Macrophages (BMDMs) | Murine | TNF-α + zVAD-FMK | Cell Viability (CellTiter-Glo) | 3 |

| Primary Neutrophils | Human | TNF-α + zVAD-FMK + SMAC mimetic | Cell Viability (CellTiter-Glo) | Not explicitly provided, but potent inhibition shown |

Data compiled from multiple sources.[1][2][4]

Signaling Pathways and Experimental Workflows

Caption: RIPK1 Signaling in Apoptosis and Necroptosis.

Caption: Necroptosis Assay Workflow.

Experimental Protocols

Protocol 1: Necroptosis Inhibition Assay

This protocol details the methodology to assess the inhibitory effect of GSK'963 on TNF-α-induced necroptosis in L929 murine fibrosarcoma cells.

Materials:

-

L929 cells (ATCC® CCL-1™)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

GSK'963

-

GSK'962 (inactive enantiomer control)

-

Necrostatin-1 (positive control)

-

DMSO (vehicle)

-

Recombinant Murine TNF-α

-

zVAD-FMK (pan-caspase inhibitor)

-

96-well white, clear-bottom tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer